Osoresnontrine
Overview
Description
Mechanism of Action
Target of Action
Osoresnontrine, also known as BI-409306, is a potent and selective inhibitor of Phosphodiesterase 9A (PDE9A) . PDE9A is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a messenger molecule that plays a role in signal transduction and regulation of physiological processes.
Mode of Action
This compound interacts with its target, PDE9A, by inhibiting its activity. This inhibition prevents the breakdown of cGMP, leading to an increase in cGMP levels . The increased cGMP levels can then exert various effects on the cells, depending on the specific pathways that cGMP is involved in.
Result of Action
This compound’s inhibition of PDE9A and the subsequent increase in cGMP levels have been associated with enhanced memory function in rodents . This suggests that this compound could potentially be used in the treatment of disorders associated with cognitive impairment, such as Alzheimer’s disease and schizophrenia .
Biochemical Analysis
Biochemical Properties
Osoresnontrine is a potent and selective inhibitor of phosphodiesterase 9A . It interacts with this enzyme, inhibiting its activity .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The specific details of these effects are still being researched .
Molecular Mechanism
It is known to inhibit phosphodiesterase 9A, which could lead to changes in gene expression and enzyme activation or inhibition .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored . Future studies could provide valuable insights into any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known to interact with phosphodiesterase 9A, but the specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are still being researched .
Subcellular Localization
Future studies could reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Chemical Reactions Analysis
Osoresnontrine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. The major products formed from these reactions are typically derivatives of the parent compound, which may exhibit different pharmacological properties .
Scientific Research Applications
It is primarily investigated for its role in treating cognitive impairments associated with schizophrenia and Alzheimer’s disease . The compound has shown efficacy in enhancing memory and promoting synaptic plasticity in preclinical models . Additionally, it is being explored for its potential use in other central nervous system disorders .
Comparison with Similar Compounds
Osoresnontrine is unique in its selective inhibition of PDE9A. Similar compounds include other phosphodiesterase inhibitors, such as sildenafil (PDE5 inhibitor) and rolipram (PDE4 inhibitor) . this compound’s specificity for PDE9A sets it apart, making it a promising candidate for treating cognitive impairments in central nervous system disorders .
Properties
IUPAC Name |
1-(oxan-4-yl)-6-(pyridin-2-ylmethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c22-16-13-10-18-21(12-4-7-23-8-5-12)15(13)19-14(20-16)9-11-3-1-2-6-17-11/h1-3,6,10,12H,4-5,7-9H2,(H,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTIJCSHNVZMES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C3=C(C=N2)C(=O)NC(=N3)CC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189767-28-9 | |
Record name | Osoresnontrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189767289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Osoresnontrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16274 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-6-(2-pyridinylmethyl)-1-(tetrahydro-2H-pyran-4-yl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OSORESNONTRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9OC34WOAY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is BI 409306 and what is its mechanism of action?
A1: BI 409306 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A) [, ]. PDE9A is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a second messenger involved in various cellular processes, including synaptic plasticity and cognition. By inhibiting PDE9A, BI 409306 increases cGMP levels in brain regions associated with cognition [, ].
Q2: What are the potential therapeutic applications of BI 409306?
A2: Preclinical studies suggest that BI 409306 may have therapeutic potential for cognitive impairment associated with schizophrenia [, , ] and Alzheimer's disease []. It has also been investigated as a potential treatment for Attenuated Psychosis Syndrome (APS), a high-risk state for developing psychosis [, , ].
Q3: What is the evidence supporting the potential cognitive benefits of BI 409306?
A3: In rodent studies, BI 409306 enhanced long-term potentiation (LTP), a cellular model of learning and memory []. It also improved performance in cognitive tasks, including object recognition and maze navigation, in animal models [, ].
Q4: What is known about the pharmacokinetic profile of BI 409306?
A5: BI 409306 exhibits rapid absorption and elimination in humans []. It reaches peak plasma concentration within one hour of oral administration, and its half-life ranges from approximately 1 to 3 hours. Systemic exposure to BI 409306 is influenced by an individual's cytochrome P450 (CYP) 2C19 enzyme activity [].
Q5: Were there any safety concerns identified in the clinical trials of BI 409306?
A6: BI 409306 was generally well-tolerated in clinical trials [, ]. The most common adverse events were mild to moderate and primarily involved the nervous system and eyes. These events typically occurred shortly after dosing and resolved within a few hours. The incidence of adverse events appeared to be dose-dependent [].
Q6: What is the current status of BI 409306's development?
A7: While the Phase II trial in schizophrenia did not meet its primary endpoint, research on BI 409306 continues in other areas. Preclinical studies are exploring its potential in models of neurodevelopmental disorders [, ]. Further research is needed to determine if BI 409306 or other PDE9A inhibitors will prove to be effective treatments for cognitive impairment.
Q7: What other research tools and approaches were used to study BI 409306?
A7: Researchers employed various methodologies to investigate BI 409306, including:
- Pharmacokinetic and pharmacodynamic studies: To assess the compound's absorption, distribution, metabolism, excretion, and its effects on the body [].
- Electroencephalography (EEG) and auditory event-related potential (ERP) recordings: To evaluate the drug's impact on brain activity patterns relevant to schizophrenia [].
- Animal models: To explore the drug's effects in preclinical settings, including models of neurodevelopmental disorders [, ].
- Thorough QT studies: To investigate the drug's potential to prolong the QT interval, a measure of cardiac repolarization [].
- Mobile health technology: To monitor and improve medication adherence during clinical trials [].
- Patient-reported outcome (PRO) measures: To capture the subjective experiences of cognitive impairment in patients with schizophrenia [].
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